

Assessing the synergistic effects of Vintafolide with other chemotherapies

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Compound of Interest

Compound Name: Vintafolide

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Vintafolide in Combination: A Synergistic Approach to Cancer Therapy

A detailed guide for researchers and drug development professionals on the synergistic effects of **Vintafolide** with other chemotherapeutic agents, supported by experimental data and detailed methodologies.

Vintafolide (EC145), a folate receptor (FR)-targeted small molecule drug conjugate, has been a subject of significant research in oncology, particularly for its potential to enhance the efficacy of standard chemotherapies. This guide provides a comprehensive overview of the synergistic effects observed when **Vintafolide** is combined with other cytotoxic agents, presenting key experimental findings, detailed protocols, and the underlying mechanisms of action.

Mechanism of Action: Targeted Drug Delivery

Vintafolide consists of the potent microtubule inhibitor desacetylvinblastine hydrazide (DAVLBH) linked to folic acid.[1] This design allows for the targeted delivery of the cytotoxic payload to cancer cells that overexpress the folate receptor, a common feature in various malignancies, including ovarian and non-small cell lung cancer.[2][3] Upon binding to the folate receptor, **Vintafolide** is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved, releasing DAVLBH, which then disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[2][3] The targeted nature of **Vintafolide** is intended to increase the

therapeutic index by concentrating the cytotoxic agent at the tumor site while minimizing systemic exposure and associated toxicities.[4]

Preclinical Evidence of Synergy

In-vitro and in-vivo preclinical studies have demonstrated the synergistic potential of **Vintafolide** with several conventional chemotherapy drugs. A key study evaluated **Vintafolide** in combination with pegylated liposomal doxorubicin (PLD), cisplatin, carboplatin, paclitaxel, docetaxel, topotecan, and irinotecan against folate receptor-positive cancer models.[4]

Key Findings from Preclinical Studies:

- **Strong Synergy with Doxorubicin:** **Vintafolide** exhibited strong synergistic activity with doxorubicin in FR-expressing KB cells.[4][5] This effect was specific to the targeted conjugate, as combinations of doxorubicin with the non-targeted vinca alkaloid moiety (DAVLBH) or a structurally similar vinca alkaloid (vindesine) resulted in less-than-additive effects.[4][5]
- **Enhanced Antitumor Effect In Vivo:** In mice bearing FR-positive tumors, all tested **Vintafolide** drug combinations resulted in significantly greater antitumor effects, including complete responses and cures, compared to single-agent therapies, without a substantial increase in overall toxicity.[4][5]
- **Combination Benefit with Taxanes:** In triple-negative breast cancer (TNBC) models, the combination of DAVLBH with paclitaxel showed a benefit over single agents by delaying tumor regrowth.[1]

Clinical Trials: Vintafolide in Combination Therapies

The promising preclinical results led to several clinical trials investigating **Vintafolide** in combination with standard-of-care chemotherapies.

Vintafolide and Pegylated Liposomal Doxorubicin (PLD) in Ovarian Cancer

The randomized, open-label, phase II PRECEDENT trial (NCT00722592) evaluated the efficacy and safety of **Vintafolide** in combination with PLD versus PLD alone in patients with

platinum-resistant ovarian cancer.[6][7]

Table 1: Efficacy Results from the PRECEDENT Phase II Trial[6][7]

| Efficacy Endpoint | Vintafolide + PLD (Intent-to-Treat) | PLD Alone (Intent-to-Treat) | Hazard Ratio (95% CI) | p-value |
|--|-------------------------------------|-----------------------------|-----------------------|---------|
| Median Progression-Free Survival (PFS) | 5.0 months | 2.7 months | 0.63 (0.41 - 0.96) | 0.031 |
| Subgroup Analysis by Folate Receptor (FR) Status | | | | |
| Median PFS (FR 100% Positive Lesions) | 5.5 months | 1.5 months | 0.38 (0.17 - 0.85) | 0.013 |
| Median PFS (FR 10-90% Positive Lesions) | - | - | 0.873 | - |
| Median PFS (FR 0% Positive Lesions) | - | - | 1.806 | - |

The study demonstrated a statistically significant improvement in progression-free survival for the combination therapy.[6][8] The benefit was most pronounced in patients whose tumors were all positive for the folate receptor, as identified by the companion diagnostic imaging agent, etarfolatide (EC20).[6] An exploratory analysis of the PRECEDENT trial suggested that the adverse event profile of the combination therapy was not influenced by the folate receptor status.[9]

Vintafolide and Docetaxel in Non-Small Cell Lung Cancer (NSCLC)

The TARGET trial, a phase IIb study, assessed **Vintafolide** in combination with docetaxel in patients with folate receptor-positive NSCLC.[7][10] While the study did not meet its primary endpoint of a 50% improvement in PFS, the combination showed clinically meaningful improvements in both PFS and overall survival (OS) compared to docetaxel alone, particularly in the adenocarcinoma subgroup.[7][10]

Table 2: Efficacy Results from the TARGET Phase IIb Trial (Adenocarcinoma Subgroup)[7]

| Efficacy Endpoint | Vintafolide + Docetaxel | Docetaxel Alone | Hazard Ratio (95% CI) |
|--|-------------------------|-----------------|-----------------------|
| Median Progression-Free Survival (PFS) | - | - | 0.68 (0.41 - 1.14) |
| Median Overall Survival (OS) | - | - | 0.51 (0.28 - 0.94) |

Vintafolide and Paclitaxel in Triple-Negative Breast Cancer (TNBC)

A phase IIa trial was designed to evaluate the efficacy and safety of **Vintafolide** alone and in combination with paclitaxel versus paclitaxel alone in patients with advanced TNBC whose tumors were 100% positive for the folate receptor.[11] The primary endpoint for this trial was progression-free survival.[11]

Experimental Protocols

PRECEDENT Trial (Vintafolide + PLD in Ovarian Cancer)

- Study Design: Randomized, multicenter, open-label, phase II trial.[6][9]
- Patient Population: Women with recurrent platinum-resistant ovarian cancer who had received ≤ 2 prior cytotoxic regimens.[6]
- Treatment Arms:
 - Combination Arm: **Vintafolide** (2.5 mg intravenously) administered three times per week during weeks 1 and 3 of a 28-day cycle, plus PLD (50 mg/m² intravenously) on day 1 of

each 28-day cycle.[6][9]

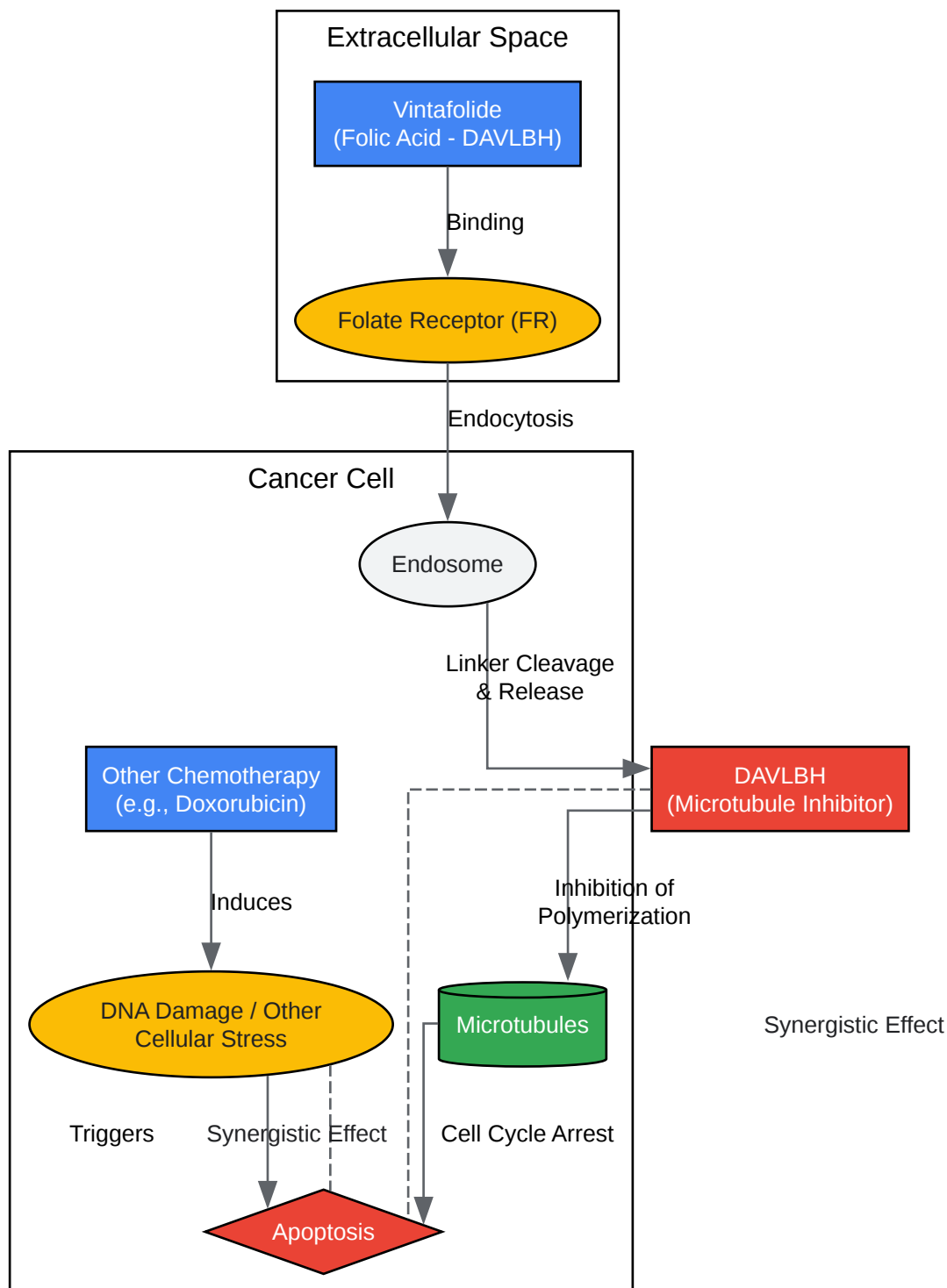
- Control Arm: PLD (50 mg/m² intravenously) on day 1 of each 28-day cycle.[6][9]
- Primary Endpoint: Progression-free survival (PFS).[6]
- Companion Diagnostic: Etarfolatide ((99m)Tc-etarfolatide) scanning was optional to determine folate receptor status of tumors.[6]

In Vitro Synergy Assessment (General Methodology)

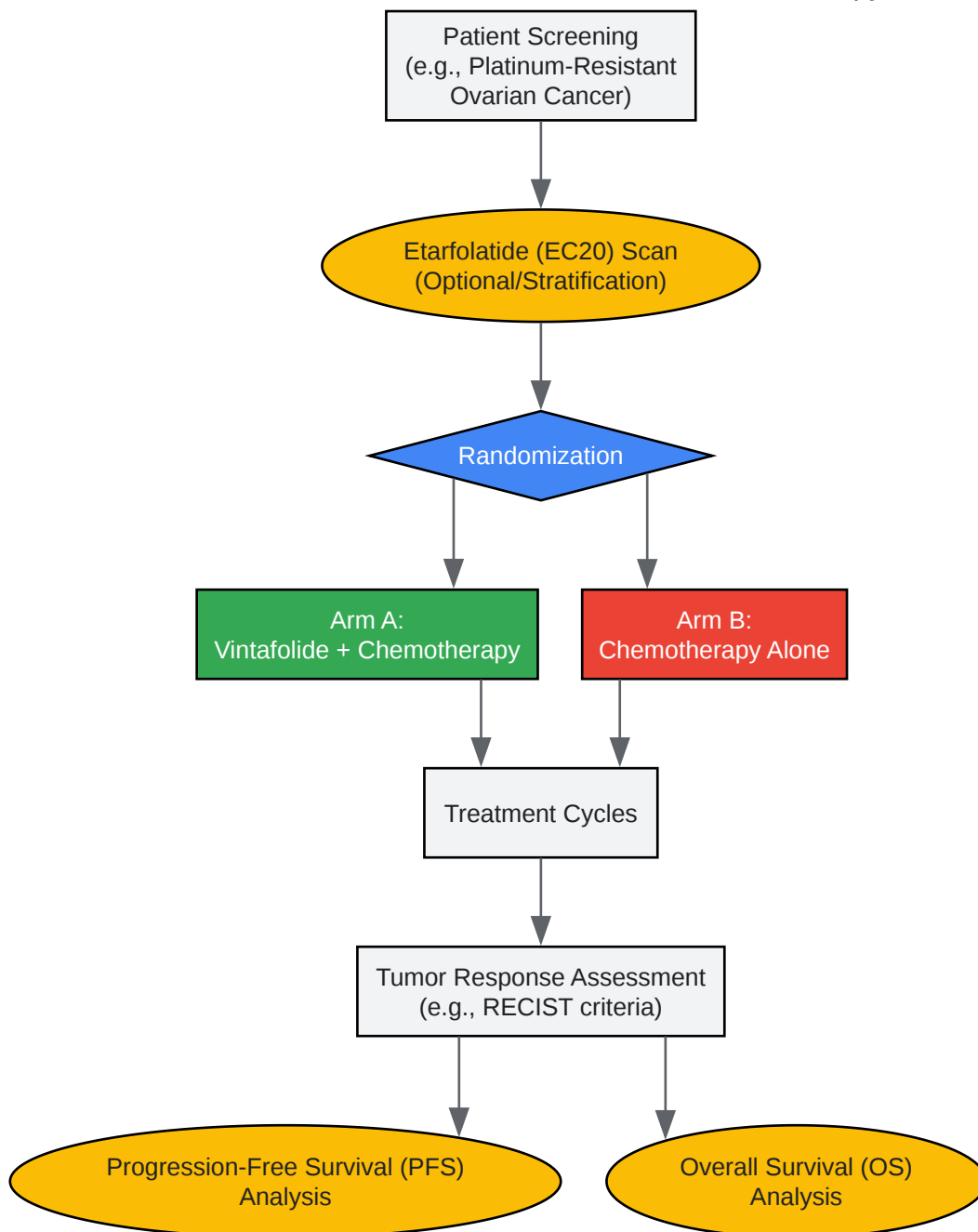
- Cell Lines: Folate receptor-expressing cancer cell lines (e.g., KB, M109, IGROV, L1210).[4][5]
- Treatment: Cells were exposed to graded concentrations of **Vintafolide** alone, the chemotherapeutic agent alone, and the combination of both.[4][5]
- Analysis: Isobologram plots and combination index (CI) values were generated to determine the nature of the drug interaction (synergism, additivity, or antagonism).[4][5]

Visualizing the Pathway and Experimental Workflow

Mechanism of Vintafolide Action and Synergy

[Click to download full resolution via product page](#)Caption: Mechanism of **Vintafolide** and synergistic effect with chemotherapy.

Clinical Trial Workflow for Vintafolide Combination Therapy

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Caption: Generalized workflow for **Vintafolide** combination therapy clinical trials.

Conclusion

Vintafolide, when used in combination with standard chemotherapeutic agents, has demonstrated significant synergistic effects in both preclinical and clinical settings. The targeted delivery of a potent vinca alkaloid to folate receptor-positive tumors offers a rational approach to enhancing therapeutic efficacy. The most compelling clinical evidence comes from the combination of **Vintafolide** with pegylated liposomal doxorubicin in platinum-resistant ovarian cancer, where a notable improvement in progression-free survival was observed, especially in patients with tumors that were fully folate receptor-positive. While the phase III PROCEED trial was ultimately halted, the data from earlier studies provide a strong rationale for the continued exploration of folate receptor-targeted therapies in combination with other anticancer agents.[2] Future research may focus on identifying optimal combination partners and patient populations most likely to benefit from this targeted approach.

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